molecular formula C19H19FN4O B7023946 N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide

Cat. No.: B7023946
M. Wt: 338.4 g/mol
InChI Key: LIKGMDLVIZWZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is a complex organic compound that features a fluoropyridine moiety, an indole structure, and a spiro linkage to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the fluoropyridine derivative, followed by the construction of the indole and piperidine rings, and finally, the formation of the spiro linkage.

Industrial Production Methods

Industrial production of N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological research to study its effects on cellular processes and pathways.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide involves its interaction with molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance binding affinity and selectivity, while the spiro linkage provides structural rigidity. The compound may modulate specific pathways by binding to target proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide
  • N-(5-bromopyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide
  • N-(5-iodopyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide

Uniqueness

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in enhanced biological activity, improved pharmacokinetic properties, and increased stability compared to its halogenated analogues.

Properties

IUPAC Name

N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-13-19(16-4-2-3-5-17(16)22-13)6-8-24(9-7-19)18(25)23-15-10-14(20)11-21-12-15/h2-5,10-12H,6-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGMDLVIZWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCN(CC3)C(=O)NC4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.